(3-Methoxy-1-methylazetidin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3-methoxy-1-methylazetidin-3-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c1-7-3-6(4-7,5-8)9-2/h8H,3-5H2,1-2H3 |
InChI Key |
LSPYJWFVZYAOEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)(CO)OC |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Azetidine Derivatives
Strain-Driven Reactivity of the Azetidine (B1206935) Ring
Azetidines, as four-membered nitrogen-containing heterocycles, are characterized by significant ring strain, a key factor governing their chemical reactivity. rsc.org This strain arises from the deviation of bond angles within the ring from the ideal tetrahedral angle of 109.5°. The reactivity of azetidines is largely driven by this considerable ring strain, which makes them valuable intermediates in organic synthesis. rsc.org While more stable than their three-membered aziridine (B145994) counterparts, azetidines are still primed for reactions that relieve this strain. rsc.org
The presence of substituents on the azetidine ring, such as the methoxy (B1213986) and hydroxymethyl groups at the C3 position in (3-Methoxy-1-methylazetidin-3-yl)methanol, can influence the ring's stability and reactivity. These groups can exert steric and electronic effects that may either enhance or diminish the propensity of the ring to undergo certain reactions. The inherent strain in the azetidine ring of this compound makes it a versatile building block, particularly for ring-opening and expansion reactions to generate highly substituted acyclic amines or larger heterocyclic systems. rsc.org
Ring-Opening Reactions of Azetidines
The relief of ring strain is a powerful thermodynamic driving force for the ring-opening reactions of azetidines. These reactions are a cornerstone of azetidine chemistry, providing access to a diverse array of functionalized amine derivatives.
Nucleophilic Ring Opening
Azetidines can undergo ring-opening upon attack by various nucleophiles. For the reaction to proceed, the nitrogen atom of the azetidine is typically activated by protonation or alkylation, forming a more reactive azetidinium ion. This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.
In the case of this compound, the nitrogen is already quaternized by a methyl group, which could facilitate nucleophilic attack without further activation. However, the substitution pattern at the C3 position would likely direct nucleophiles to attack the less sterically hindered C2 or C4 positions. The outcome of such reactions is often a complex interplay of steric and electronic factors. Studies on other 3-substituted azetidines have shown that the regioselectivity of nucleophilic ring-opening can be controlled by the nature of the substituent and the nucleophile.
A recent strategy for the ring-opening of azetidinols involves a "build and release" approach where photochemically generated azetidinols are opened by electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.de This method relies on the pre-installed strain energy of the four-membered ring to facilitate the functionalization step. beilstein-journals.org
Selective N-C Bond Cleavage
Selective cleavage of the N-C bond in azetidines offers a direct route to functionalized amines. This can be achieved under various conditions, including transition metal-free methods. For N-acylazetidines, a single-electron transfer (SET) mechanism using reagents like sodium dispersions with 15-crown-5 has been shown to be effective for C-N σ bond cleavage. mdpi.com The high ring strain of the azetidine ring is a likely driving force for this selective cleavage, as less strained cyclic amides like those derived from pyrrolidine and piperidine are stable under these conditions. mdpi.com For a compound like this compound, if the hydroxyl group were acylated, it could potentially undergo a similar strain-driven N-C bond cleavage.
Reaction Mechanisms in Azetidine Formation and Transformation
The synthesis and subsequent reactions of azetidines are governed by a variety of mechanistic pathways, often involving key intermediates that dictate the final product.
Detailed Reaction Pathways for Cyclization Processes
The construction of the azetidine ring is a fundamental challenge in organic synthesis due to the energetic barrier of forming a strained four-membered ring. nih.gov Several strategies have been developed to overcome this, including intramolecular cyclizations, cycloadditions, and ring expansions.
Intramolecular Cyclization: A common method for forming azetidine rings is the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate. For a 3,3-disubstituted azetidine like this compound, the precursor would likely be a 2,2-disubstituted 3-aminopropanol derivative. The cyclization is often promoted by a base. rsc.org Other advanced methods include palladium-catalyzed intramolecular C(sp³)–H amination, which proceeds via reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org Another approach involves the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which has been shown to produce azetidines with high regioselectivity. frontiersin.org
Cycloaddition Reactions: [2+2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction between an imine and an alkene, provide a direct route to the azetidine core. rsc.org More recent developments include copper-catalyzed photocycloadditions of non-conjugated imines and alkenes. researchgate.net A [3+1] radical cascade cyclization of aliphatic amines with alkynes, induced by photoredox copper catalysis, has also been reported for the synthesis of highly functionalized azetidines. nih.gov
Ring Expansion: The synthesis of azetidines can also be achieved through the ring expansion of smaller, even more strained heterocycles like aziridines. rsc.orgnih.gov For example, the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines results in a [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov
The table below summarizes some general methods for azetidine synthesis.
| Synthesis Method | Precursors | Key Features |
| Intramolecular Cyclization | γ-amino halides, γ-amino alcohols | Base-promoted; classic and reliable method. |
| Pd-catalyzed C-H Amination | Substituted amines | Involves a Pd(IV) intermediate; good functional group tolerance. rsc.org |
| [2+2] Photocycloaddition | Imines and alkenes | Direct formation of the azetidine ring; can be catalyzed by transition metals. rsc.orgresearchgate.net |
| [3+1] Radical Cyclization | Aliphatic amines and alkynes | Photoredox copper catalysis; forms highly substituted azetidines. nih.gov |
| Ring Expansion | Aziridine derivatives | Driven by release of aziridine ring strain; can be stereoselective. nih.gov |
Role of Intermediates in Azetidine Chemistry
The chemistry of azetidines is often dictated by the formation and fate of key reactive intermediates. In cyclization reactions, the transition state geometry plays a crucial role in determining the stereochemical outcome. For instance, in the intramolecular cyclization of γ-amino halides, an anti-collinear arrangement of the nucleophilic amine and the leaving group is generally preferred.
In ring-opening reactions, the formation of an azetidinium ion is a common intermediate step that activates the ring for nucleophilic attack. The stability of carbocationic intermediates can also influence the regioselectivity of ring-opening, particularly for substrates that can form stabilized carbocations upon initial bond cleavage.
During transformations, intermediates such as ylides can be formed, leading to rearrangements. For example, the reaction of rhodium carbenes with methylene aziridines is proposed to proceed through an ylide-type mechanism involving a ring-opening/ring-closing cascade. nih.gov In photochemical reactions, 1,4-biradicals are key intermediates in the Norrish–Yang cyclization to form azetidinols. beilstein-journals.orguni-mainz.de
Computational and Theoretical Studies of Azetidine Chemistry
Application of Quantum Chemical Methods
Quantum chemical methods are broadly applied to investigate the physical and chemical behaviors of azetidine (B1206935) derivatives. researchgate.net These computational techniques are used to study a wide range of properties, including spectroscopic analyses, electronic characteristics, and thermodynamic properties. researchgate.net By applying methods like Density Functional Theory (DFT), researchers can explore non-covalent interactions, electron localization functions to understand the electronic environment of each atom, and non-linear optical properties. researchgate.net The insights gained from these quantum chemical calculations are valuable for understanding the fundamental nature of novel azetidine compounds and predicting their behavior in various chemical processes. researchgate.net Furthermore, these computational approaches can guide the synthesis of complex azetidine-containing molecules by pre-screening potential substrates and predicting reaction outcomes, thereby reducing trial-and-error in the laboratory. mit.edueurekalert.org
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used extensively to determine the structural and electronic properties of molecules like azetidine derivatives. nih.govresearchgate.net DFT calculations can accurately predict molecular geometries, which can then be compared with experimental data, such as crystallographic information, to validate the computational model. hust.edu.vn
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive. nih.gov Other properties, such as ionization potential, electron affinity, electronegativity, and global hardness, can also be calculated to build a comprehensive understanding of a molecule's electronic behavior. nih.govmdpi.com For a specific compound like (3-Methoxy-1-methylazetidin-3-yl)methanol, DFT would be employed to calculate these fundamental properties.
Table 1: Hypothetical DFT-Calculated Properties for this compound Note: This data is illustrative of properties that would be calculated via DFT methods and is not based on published experimental results for this specific compound.
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | -1.2 | eV |
| Electronegativity (χ) | 2.65 | eV |
| Global Hardness (η) | 3.85 | eV |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry provides critical insights into the mechanisms of chemical reactions involving azetidines. By modeling the reaction pathways, researchers can identify intermediates and calculate the energies of transition states, which are crucial for understanding reaction kinetics and outcomes. frontiersin.orgnih.gov For instance, computational studies on the intramolecular aminolysis of epoxy amines to form azetidines have shown that the presence of a catalyst can dramatically alter the energy of the transition states, thereby favoring the formation of the four-membered azetidine ring over other potential products like pyrrolidine. frontiersin.orgnih.gov
These studies often employ DFT to map out the potential energy surface of a reaction. This allows for the detailed investigation of bond-forming and bond-breaking processes. chemrxiv.org Mechanistic studies have been used to elucidate complex reaction cascades, such as the copper(I)-catalyzed tandem researchgate.netnih.gov-rearrangement and 4π-electrocyclization of O-propargylic oximes to form azetidine nitrones. acs.org Similarly, DFT calculations have been instrumental in understanding the radical strain-release photocatalysis used to synthesize densely functionalized azetidines. chemrxiv.org
A significant application of computational modeling in azetidine chemistry is the prediction of reactivity and selectivity. eurekalert.orgsciencedaily.com By calculating properties like frontier orbital energies for reactants, models can predict whether specific pairs of molecules will react to form an azetidine and can even estimate the potential yield of the reaction. mit.edueurekalert.org This predictive power allows chemists to screen potential substrates computationally before undertaking experimental work, saving time and resources. mit.edueurekalert.org
Quantum chemical investigations have successfully explained the regio- and stereoselectivity observed in the synthesis of 2-arylazetidines, demonstrating that the formation of the strained four-membered ring can be kinetically favored over the thermodynamically more stable five-membered ring under specific conditions. acs.org Computational results can shed light on the structural and quantum mechanical factors that govern reaction outcomes, providing a deeper understanding of principles like Baldwin's rules for ring-formation reactions. acs.org
The chemistry of azetidines is largely dictated by their inherent ring strain. rsc.orgrsc.org The azetidine ring possesses a significant amount of strain energy, which makes it more reactive than larger, unstrained rings like pyrrolidine or piperidine, but more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.orgresearchgate.net
Computational methods are used to quantify this ring strain energy, which is a key factor in the stability and reactivity of azetidine derivatives. researchgate.net The strain can lead to unique chemical reactivity, including intramolecular ring-opening reactions, which may not be observed in larger ring systems. nih.govacs.orgnih.gov The introduction of an azetidine structure can also enhance the energetic performance of certain materials by releasing this stored energy upon decomposition. nih.gov Understanding the balance between ring strain and stability is crucial for designing stable azetidine-containing compounds and predicting potential decomposition pathways. nih.govacs.org
Table 2: Comparative Ring Strain Energies of Saturated Heterocycles
| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 26.7 - 27.7 |
| Azetidine | 4 | 25.2 - 25.4 |
| Pyrrolidine | 5 | 5.4 - 5.8 |
Source: Data compiled from multiple chemical literature sources. rsc.orgresearchgate.net
Conformational Analysis of Azetidine Derivatives
The three-dimensional shape, or conformation, of azetidine derivatives plays a critical role in their biological activity and chemical properties. Computational conformational analysis is used to determine the preferred spatial arrangements of atoms in these molecules. For peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids, spectroscopic methods combined with theoretical calculations have shown that the azetidine moiety can act as a β-turn inducer. researchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of (3-Methoxy-1-methylazetidin-3-yl)methanol would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. chemicalbook.com For instance, the protons of the N-methyl group would likely appear as a singlet in the upfield region of the spectrum. The methoxy (B1213986) group protons would also produce a singlet, but at a slightly downfield position due to the deshielding effect of the adjacent oxygen atom. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or an AB quartet, depending on their magnetic equivalence, and the hydroxyl proton itself would present as a broad singlet, the position of which can be concentration and solvent dependent. The methylene protons on the azetidine (B1206935) ring are diastereotopic and would be expected to appear as complex multiplets.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. It is anticipated that the spectrum would display five distinct signals corresponding to the N-methyl carbon, the methoxy carbon, the quaternary carbon at the 3-position of the azetidine ring, the hydroxymethyl carbon, and the two equivalent methylene carbons of the azetidine ring. The chemical shift of the quaternary carbon would be significantly downfield due to the substitution with both a methoxy and a hydroxymethyl group.
A hypothetical ¹H and ¹³C NMR data table based on the structure is presented below.
| Assignment | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| N-CH₃ | ~2.4 (s, 3H) | ~45.0 |
| O-CH₃ | ~3.2 (s, 3H) | ~51.0 |
| -CH₂- (azetidine ring) | ~3.0-3.5 (m, 4H) | ~60.0 |
| -CH₂OH | ~3.6 (s, 2H) | ~65.0 |
| C3 (quaternary) | - | ~75.0 |
| -OH | broad singlet | - |
Two-Dimensional NMR Techniques (COSY, NOESY, HMBC, HSQC) for Stereochemistry and Connectivity
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity and spatial relationships between atoms in a molecule.
COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks. For instance, correlations would be expected between the diastereotopic protons on the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique would be particularly useful in determining the stereochemistry and preferred conformation of the azetidine ring and its substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This allows for the determination of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. The expected exact mass for the molecular ion [M+H]⁺ would be calculated and compared with the experimental value to confirm the molecular formula.
The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Key fragmentation pathways could include the loss of the hydroxymethyl group, the methoxy group, or cleavage of the azetidine ring, leading to characteristic fragment ions.
A hypothetical HRMS and fragmentation data table is provided below.
| Ion | Hypothetical m/z | Possible Fragmentation Pathway |
| [M+H]⁺ | 146.1230 | Molecular ion |
| [M-CH₂OH]⁺ | 115.0866 | Loss of the hydroxymethyl group |
| [M-OCH₃]⁺ | 115.0866 | Loss of the methoxy group |
| [M-CH₃OH]⁺ | 114.0784 | Loss of methanol (B129727) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. nih.govresearchgate.net If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide an unambiguous structural determination. This would definitively establish the puckering of the azetidine ring and the relative orientation of the methoxy, methyl, and hydroxymethyl substituents.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. nist.govdocbrown.info The IR spectrum of this compound would be expected to show several key absorption bands. A broad absorption in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the methyl and methylene groups would be observed in the 3000-2800 cm⁻¹ region. A characteristic C-O stretching band for the ether linkage would likely appear in the 1150-1085 cm⁻¹ region, while the C-O stretch of the primary alcohol would be expected around 1050 cm⁻¹. The C-N stretching vibration of the tertiary amine within the azetidine ring would likely be observed in the 1250-1020 cm⁻¹ range.
A table of expected IR absorption bands is provided below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3400-3200 (broad) |
| C-H (alkane) | 3000-2800 |
| C-O (ether) | 1150-1085 |
| C-O (primary alcohol) | ~1050 |
| C-N (tertiary amine) | 1250-1020 |
Azetidine Scaffolds in Advanced Organic Synthesis
Azetidines as Versatile Building Blocks for Complex Molecular Architectures
Azetidines serve as invaluable building blocks for the rapid construction of molecular complexity. achemblock.comnih.gov Their utility is rooted in their ability to act as rigid scaffolds, pre-organizing substituents in a defined three-dimensional space, which is a highly desirable feature in fragment-based drug design and the synthesis of natural products. cenmed.comresearchgate.net The strain within the four-membered ring can be harnessed as a driving force for ring-opening or ring-expansion reactions, providing access to diverse acyclic amines or larger heterocyclic systems that would be challenging to synthesize through other means. cenmed.comrsc.org
Recent synthetic advancements have broadened the accessibility of functionalized azetidines. matrix-fine-chemicals.com Methodologies such as intramolecular cyclization of 1,3-amino alcohols, [2+2] photocycloadditions, palladium-catalyzed C-H amination, and the strain-release functionalization of azabicyclo[1.1.0]butanes have enabled the preparation of a wide array of substituted azetidine (B1206935) cores. bldpharm.comthieme-connect.de These functionalized intermediates are then used in subsequent steps to build more elaborate structures, including polycyclic and spirocyclic systems. bldpharm.comresearchgate.net The incorporation of an azetidine moiety can significantly influence a molecule's physicochemical properties, such as metabolic stability and aqueous solubility, making it a powerful tool for property modulation in drug discovery. achemblock.comresearchgate.net Furthermore, azetidines are key components in the synthesis of polymers, where their ring-opening polymerization leads to the formation of various polyamines. u-tokyo.ac.jpnih.gov
Integration into Peptidomimetics and Constrained Peptides
In the field of peptide science, azetidines are increasingly used to create peptidomimetics and conformationally constrained peptides. uni-muenchen.de The inherent rigidity of the azetidine ring, when incorporated into a peptide backbone, can restrict the conformational freedom of the chain, locking it into a specific bioactive conformation. thieme-connect.de This pre-organization can lead to enhanced binding affinity for biological targets and increased selectivity. mdpi.com
A notable application is the use of 3-amino-azetidine (3-AAz) as a turn-inducing element in the synthesis of small to medium-sized macrocyclic peptides. thieme-connect.dechemicalbook.com The incorporation of a 3-AAz unit has been shown to significantly improve the efficiency of head-to-tail cyclization reactions for tetra-, penta-, and hexapeptides. chemicalbook.com This is a crucial advantage, as the synthesis of such cyclic peptides is often hampered by low yields. thieme-connect.de
Moreover, peptides containing azetidine units exhibit enhanced stability against enzymatic degradation by proteases. thieme-connect.dechemicalbook.com This increased proteolytic resistance is a critical attribute for the development of peptide-based therapeutics. The azetidine scaffold also provides a platform for late-stage functionalization. For instance, after the peptide macrocycle has been formed, the nitrogen atom of the azetidine ring can be selectively deprotected and modified, allowing for the attachment of tags, dyes, or other molecular probes without compromising the integrity of the strained ring. thieme-connect.dechemicalbook.com This strategy highlights the azetidine's dual role as both a structural constraint and a versatile chemical handle.
Development of Azetidine-Based Ligands and Catalysts in Asymmetric Transformations
The rigid, well-defined geometry of the azetidine scaffold makes it an excellent platform for the design of chiral ligands and organocatalysts for asymmetric synthesis. chemscene.comnih.gov Since the 1990s, chiral azetidine-derived catalysts have been successfully employed to control stereochemistry in a variety of chemical reactions, including Michael additions, Friedel-Crafts alkylations, and Henry reactions. bldpharm.comnih.gov The rigidity of the four-membered ring helps to create a well-defined and sterically controlled catalytic pocket, which enhances enantioselectivity by favoring one pathway of substrate approach over another. bldpharm.com
A compelling example is the development of azetidine-containing vicinal diamine and amine-imidate ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. google.com In a comparative study, these azetidine-based catalytic systems were evaluated against their analogous aziridine-based counterparts. The results demonstrated that the azetidine systems were highly efficient, facilitating couplings of various aryl halides (including challenging aryl chlorides) with catalytic loadings as low as 0.001% at temperatures ranging from room temperature to 100 °C. google.com The study highlighted how the modulation of ring strain—moving from the highly strained three-membered aziridine (B145994) to the moderately strained four-membered azetidine—impacts the catalytic activity and efficiency of the palladium complex. google.com
| Ligand Core | Pendant Arm | Typical Catalyst Loading | Reaction Temperature | Key Advantage |
|---|---|---|---|---|
| Azetidine | Methylamine or Imidate | Down to 0.001% | Room Temp. to 100 °C | High efficiency with moderate ring strain |
| Aziridine | Methylamine or Imidate | Down to 0.001% | Room Temp. to 100 °C | High efficiency, impacted by higher ring strain |
Strategies for Divergent Functionalization of Azetidine Scaffolds
The development of strategies for the divergent functionalization of azetidine cores is critical for generating molecular libraries for drug discovery and chemical biology. researchgate.netsigmaaldrich.com Divergent synthesis allows for the creation of a wide range of structurally distinct molecules from a single, densely functionalized common intermediate. researchgate.net This approach is highly efficient for exploring chemical space and optimizing molecular properties.
One powerful strategy involves a multi-stage divergence from a single azetidine precursor. researchgate.netsigmaaldrich.com For example, a synthetic route can begin with the preparation of separable spirocyclic diastereomers. Each diastereomer can then be elaborated into different scaffolds using a variety of reagents, such as different Horner-Wadsworth-Emmons reagents. Finally, the nitrogen atom of the azetidine ring can be diversified through various reactions, affording a large library of fused, bridged, and spirocyclic compounds from one starting point. researchgate.net Such strategies have been successfully applied to the synthesis of azetidine-based scaffolds focused on targeting the central nervous system (CNS). sigmaaldrich.com
Another key approach is the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). thieme-connect.deuni-muenchen.de These precursors react with a wide range of nucleophiles and electrophiles to open the bicyclic system, generating a functionalized azetidine ring in a single step. This method allows for the introduction of diverse substituents at different positions of the azetidine scaffold, providing rapid access to novel and complex derivatives. uni-muenchen.de
Synthetic Applications of (3-Methoxy-1-methylazetidin-3-yl)methanol as a Key Intermediate
The compound this compound represents a specific, functionalized azetidine building block. While detailed multi-step syntheses employing this exact molecule as a key intermediate are not extensively documented in peer-reviewed literature, its structure suggests significant potential based on the known chemistry of related 3-substituted azetidines.
A plausible synthetic route to this compound could involve the reaction of a Grignard reagent or an organolithium reagent with 1-methylazetidin-3-one, followed by methylation of the resulting tertiary alcohol. The synthesis of analogous 3-aryl-3-hydroxyazetidines has been achieved via Grignard reactions on the corresponding azetidin-3-one (B1332698) precursor. nih.gov
As a key intermediate, this compound offers several handles for further synthetic elaboration.
The Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, serving as a precursor for forming amides, esters, or for engaging in C-C bond-forming reactions like Wittig or aldol (B89426) reactions.
The Methoxy (B1213986) Group: This group provides steric bulk and modulates the electronic properties at the C3 position.
Given the established roles of functionalized azetidines, this compound is a prime candidate for use as a rigid, three-dimensional scaffold in medicinal chemistry. Its structure is particularly relevant for the development of novel ligands for CNS targets, where the precise spatial arrangement of functional groups is critical for biological activity. The combination of the polar hydroxymethyl group, the methoxy group, and the basic nitrogen atom provides multiple points for interaction with biological targets.
| Functional Group | Potential Reaction | Resulting Moiety | Application |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | Oxidation (e.g., PCC, Swern) | Aldehyde (-CHO) | Further C-C bond formation |
| Primary Alcohol (-CH₂OH) | Oxidation (e.g., Jones, KMnO₄) | Carboxylic Acid (-COOH) | Amide/Ester coupling |
| Primary Alcohol (-CH₂OH) | Esterification/Etherification | Ester/Ether | Prodrug synthesis, property modulation |
| Tertiary Amine (N-CH₃) | Quaternization (e.g., with CH₃I) | Quaternary Ammonium Salt | Ionic liquids, biological probes |
Q & A
Basic Research Questions
Q. What computational methods are recommended for modeling the electronic structure and thermochemical properties of (3-Methoxy-1-methylazetidin-3-yl)methanol?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP hybrid functional is widely used for accurate electronic structure predictions. The inclusion of exact exchange terms in the functional improves thermochemical accuracy (e.g., atomization energies within 2.4 kcal/mol error) . Pair this with gradient-corrected correlation functionals (e.g., Lee-Yang-Parr) to account for electron correlation effects . Basis sets such as 6-31G* or cc-pVDZ are recommended for balancing computational cost and accuracy.
Q. How can the crystal structure of this compound be experimentally determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX software suite for structure solution (SHELXS) and refinement (SHELXL). Key steps include:
- Growing high-quality crystals via slow evaporation or diffusion methods.
- Collecting high-resolution data (≤ 0.8 Å) to resolve the azetidine ring conformation and methoxy group orientation .
- Validate refinement with R-factors (e.g., R₁ < 5%).
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane gradients) or reverse-phase HPLC (C18 column, methanol/water mobile phase) are common. For crystalline derivatives, recrystallization in solvents like ethanol or acetonitrile can improve purity. Monitor via TLC or LC-MS .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR or IR) be resolved for this compound?
- Methodological Answer :
- NMR Discrepancies : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, distinguish methoxy protons from azetidine ring protons via coupling patterns. Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) may shift resonances due to hydrogen bonding .
- IR Ambiguities : Compare experimental spectra with DFT-simulated vibrational modes. Focus on characteristic bands (e.g., O-H stretch at ~3300 cm⁻¹, C-O-C at ~1100 cm⁻¹) .
Q. What experimental design strategies optimize multi-step synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen reaction parameters (temperature, catalyst loading, solvent polarity). For example, optimize nucleophilic substitution at the azetidine ring using polar aprotic solvents (DMF, DMSO) .
- Analytical Monitoring : Track intermediates via inline FTIR or LC-MS to minimize side products.
- Scale-Up : Transition from batch to flow chemistry for reproducibility .
Q. How does the steric and electronic environment of the azetidine ring influence stability under acidic/basic conditions?
- Methodological Answer :
- Kinetic Studies : Perform pH-dependent degradation assays (e.g., 0.1 M HCl/NaOH at 25–50°C). Monitor via HPLC for ring-opening products (e.g., secondary alcohols or amines).
- Computational Insights : Calculate ring strain energy and proton affinity using DFT. The 3-methoxy group may stabilize the ring via electron donation .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.
- Ventilation : Ensure adequate airflow to avoid vapor accumulation (flash point ~100°C, estimated).
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
